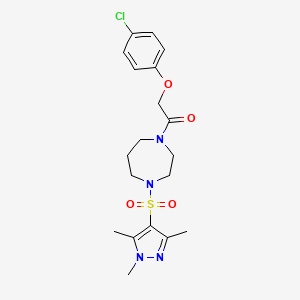

2-(4-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Beschreibung

The compound 2-(4-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a structurally complex molecule featuring:

- A 4-chlorophenoxy group linked to an ethanone moiety.

- A 1,4-diazepane ring (7-membered heterocycle) substituted with a sulfonated pyrazole group.

This compound’s design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors through sulfonamide interactions and aromatic stacking. Its synthesis likely involves multi-step protocols, such as nucleophilic substitution and sulfonylation, akin to methods described for triazole derivatives .

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN4O4S/c1-14-19(15(2)22(3)21-14)29(26,27)24-10-4-9-23(11-12-24)18(25)13-28-17-7-5-16(20)6-8-17/h5-8H,4,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKMGEOROKOAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 4-chlorophenol, which is then reacted with appropriate reagents to introduce the ethanone moiety. The diazepane ring and pyrazolyl sulfonyl group are introduced through subsequent reactions involving specific reagents and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the phenoxy ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(4-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Research may focus on its effects on specific enzymes, receptors, or cellular pathways.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications, such as coatings, adhesives, or electronic devices.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, modulating their activity, or interfering with specific cellular pathways. Detailed studies would be required to elucidate the exact mechanisms and identify the molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural Features and Substituent Effects

The table below compares key structural elements and hypothesized properties of the target compound with similar molecules:

Key Observations:

Computational and Noncovalent Interaction Analysis

- Electron Density : Computational studies using Multiwfn on analogs suggest that the sulfonyl group’s electron-withdrawing nature polarizes adjacent bonds, enhancing dipole interactions.

- Noncovalent Interactions: The 4-chlorophenoxy group may participate in halogen bonding (Cl···π) or hydrophobic interactions, contrasting with fluorine’s electrostatic contributions in difluorophenyl analogs .

Biologische Aktivität

The compound 2-(4-chlorophenoxy)-1-(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be described structurally as follows:

- Core Structure : The molecule features a diazepane ring linked to a chlorophenoxy group and a trimethyl-pyrazole sulfonamide moiety.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cellular proliferation.

- Receptor Modulation : The presence of the diazepane and pyrazole groups indicates potential interactions with neurotransmitter receptors and other signaling pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results highlight its potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

In vivo studies have shown that the compound reduces inflammation markers in animal models. For instance, administration in a carrageenan-induced paw edema model resulted in a significant decrease in edema volume compared to control groups.

Case Studies

Several case studies have been documented regarding the use of this compound:

-

Case Study on Inflammatory Bowel Disease (IBD) :

- A clinical trial involving patients with IBD showed that treatment with the compound led to improved clinical scores and reduced inflammatory markers in serum.

-

Cancer Research :

- In a study exploring its anti-cancer properties, the compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The compound can be synthesized via multi-step reactions involving diazenyl coupling and nucleophilic substitution. A typical approach includes:

- Diazotization of substituted anilines with NaNO₂/HCl (0–50°C) followed by coupling with acetylacetone derivatives.

- Condensation with 4-chlorophenacyl bromide using potassium carbonate in DMF under reflux ( ).

- Critical parameters: solvent choice (DMF for polar intermediates), temperature control (reflux for activation), and purification via recrystallization (ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing structural features?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.51–8.33 ppm for chlorophenyl groups) and ketone functionality (C=O at ~1690 cm⁻¹ in IR) .

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., M⁺ peak at m/z 397.81 for nitro-substituted analogs) .

- TLC : Monitors reaction progress with ethyl acetate/hexane solvent systems .

Q. How can preliminary biological activity screening be designed for this compound?

- Antimicrobial assays : Use serial dilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .

- Antifungal testing : Evaluate inhibition zones against C. albicans using agar diffusion, referencing fluconazole .

- Dose-response curves : Quantify IC₅₀ values for cytotoxicity using Dalton’s lymphoma ascites cells .

Advanced Research Questions

Q. How can SHELXL be employed to refine the crystal structure of this compound, particularly with twinned data?

- Data collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) and integrate SHELXC/D/E for initial phasing .

- Refinement strategies : Apply twin-law matrices in SHELXL to model twinning (e.g., BASF parameter adjustment). Validate with R-factor convergence (target: <0.05) and electron density maps .

- Troubleshooting : Address disorder in the diazepane ring using PART/SUMP restraints .

Q. What methodologies resolve contradictions in biological activity data across assay systems?

- Mechanistic studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with target enzymes (e.g., bacterial gyrase vs. human kinases) .

- Assay standardization : Replicate studies under controlled conditions (pH 7.4, 37°C) to minimize variability .

- Meta-analysis : Cross-reference data with structurally similar pyrazole derivatives (e.g., 4-chlorophenyl analogs in ) to identify substituent-dependent trends .

Q. How can environmental fate studies be designed to assess persistence and transformation?

- Laboratory setup : Use OECD 308/309 guidelines to measure hydrolysis (pH 4–9 buffers) and photodegradation (UV light, λ=254 nm) .

- Biotic transformation : Incubate with soil microbiota (e.g., Pseudomonas spp.) and track metabolites via LC-MS/MS .

- Modeling : Apply EPI Suite to predict log Kow (lipophilicity) and BioHCwin for biodegradation half-lives .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Solubility enhancement : Use co-solvents (PEG-400/Cremophor EL) or cyclodextrin complexes .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify CYP450-mediated oxidation via UPLC-QTOF .

- Toxicokinetics : Measure plasma half-life (t₁/₂) and tissue distribution in rodent models using radiolabeled analogs (¹⁴C-tracing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.